5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, hydroxyl group, and methoxy group attached to a phenyl ring, along with a tetrahydrobenzo[a]phenanthridinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-hydroxy-5-methoxybenzaldehyde to introduce the bromine atom. This is followed by a series of condensation and cyclization reactions to form the tetrahydrobenzo[a]phenanthridinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the tetrahydrobenzo[a]phenanthridinone core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the bromine atom and hydroxyl group may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated phenolic compound with similar structural features.
Uniqueness
5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is unique due to its complex structure, which combines a brominated phenyl ring with a tetrahydrobenzo[a]phenanthridinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H24BrNO3 |
---|---|
Molecular Weight |
478.4g/mol |
IUPAC Name |
5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C26H24BrNO3/c1-26(2)12-17-23-15-7-5-4-6-14(15)8-9-19(23)28-25(24(17)21(30)13-26)16-10-22(31-3)20(29)11-18(16)27/h4-11,25,28-29H,12-13H2,1-3H3 |
InChI Key |
VEABXXDMAWGCAL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5Br)O)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5Br)O)OC)C(=O)C1)C |
Origin of Product |
United States |
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